3-Chloro-2-iodotoluene

Description

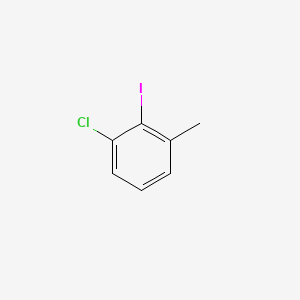

Molecular Structure and Chemical Identity

3-Chloro-2-iodotoluene possesses the molecular formula C₇H₆ClI with a molecular weight of 252.48 grams per mole. The compound's International Union of Pure and Applied Chemistry name is designated as 1-chloro-2-iodo-3-methylbenzene. The Chemical Abstracts Service registry number for this compound is 5100-98-1, which serves as its unique chemical identifier. The compound's structural configuration features a benzene ring substituted with a methyl group at position 1, an iodine atom at position 2, and a chlorine atom at position 3, creating the characteristic substitution pattern that defines its chemical behavior.

The International Chemical Identifier key for this compound is FTGLKPMFTLNUBN-UHFFFAOYSA-N, while its Simplified Molecular Input Line Entry System notation is represented as CC1=C(C(=CC=C1)Cl)I. The International Chemical Identifier string is documented as InChI=1S/C7H6ClI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3. These standardized identifiers facilitate precise compound recognition across international chemical databases and ensure accurate communication within the scientific community.

Physical Properties and Characteristics

The physical state of this compound at room temperature is typically solid, appearing as a white to light yellow to dark green powder or lump depending on the specific preparation and purity level. The compound exhibits a melting point ranging from 24 to 29 degrees Celsius, with most sources reporting values between 25 and 27 degrees Celsius. The boiling point occurs at 125 degrees Celsius under 14 millimeters of mercury pressure, or alternatively at 134 to 136 degrees Celsius under 20 millimeters of mercury pressure.

The compound demonstrates a density of 1.806 grams per cubic centimeter at standard conditions. The refractive index is measured at 1.6080, while the flash point occurs at 106 degrees Celsius. The logarithm of the partition coefficient (LogP) value is 3.25300, indicating the compound's hydrophobic nature and its tendency to partition into organic phases rather than aqueous solutions.

Table 1: Physical Properties of this compound

Chemical Identification Parameters

High-resolution analytical techniques confirm the structural integrity and purity of this compound preparations. Gas chromatography analysis typically reveals purity levels exceeding 95.0 percent for commercial samples. Nuclear magnetic resonance spectroscopy confirms the compound's structure, with characteristic chemical shifts corresponding to the aromatic protons and the methyl group. The molecular ion peak in mass spectrometry appears at mass-to-charge ratio 251.92, consistent with the expected molecular weight.

The compound's spectroscopic fingerprint includes distinctive infrared absorption bands characteristic of aromatic carbon-hydrogen stretching, carbon-carbon aromatic stretching, and carbon-halogen bond vibrations. These spectral features provide definitive identification markers that distinguish this compound from other halogenated toluene derivatives. The compound exhibits light sensitivity, requiring storage in dark conditions to maintain stability.

Regulatory and Classification Information

This compound carries the European Community number 681-000-3 and falls under Harmonized System code 2903.99.8001 for international trade classification. The compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals, receiving a warning signal word designation. The Environmental Protection Agency DSSTox Substance Identifier is DTXSID10199010, facilitating environmental and toxicological research tracking.

Storage requirements specify refrigerated conditions between 0 and 10 degrees Celsius for optimal stability. The compound requires protection from light exposure during storage to prevent photodegradation. Commercial suppliers typically package the compound in quantities ranging from 1 gram to 500 grams, with larger quantities available upon request.

Table 2: Identification and Regulatory Information

Analytical Standards and Quality Control

Commercial preparations of this compound consistently meet stringent analytical standards, with gas chromatography purity specifications typically exceeding 95.0 percent. Nuclear magnetic resonance spectroscopy serves as the primary structural confirmation method, with spectra confirming the expected aromatic and aliphatic proton patterns. Quality control protocols include verification of melting point ranges, which serve as rapid purity indicators for routine batch testing.

Advanced analytical techniques employed for compound characterization include high-resolution mass spectrometry, which provides precise molecular weight determination and isotopic pattern confirmation. Infrared spectroscopy yields characteristic absorption patterns that serve as molecular fingerprints for identification purposes. These analytical methods collectively ensure product consistency and support research applications requiring high-purity starting materials.

The compound's analytical profile includes predicted collision cross-section values for various adduct forms, ranging from 122.1 to 183.3 square angstroms depending on the specific ionization mode. These values facilitate identification in ion mobility spectrometry applications and support metabolomic research where rapid compound identification is essential.

Properties

IUPAC Name |

1-chloro-2-iodo-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTGLKPMFTLNUBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199010 | |

| Record name | 3-Chloro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5100-98-1 | |

| Record name | 3-Chloro-2-iodotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005100981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-2-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-iodo-3-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Diazotization and Halide Substitution Route

One of the classical and effective methods to prepare halogenated toluenes such as 3-chloro-2-iodotoluene involves diazotization of an amino precursor followed by halide substitution.

- Starting Material: 3-chloro-2-aminotoluene

- Process: The amino group is converted into a diazonium salt by treatment with sodium nitrite in acidic conditions at low temperatures (0–5 °C). The diazonium salt is then reacted with iodide ions under strongly basic conditions to substitute the diazonium group with iodine, yielding this compound.

- Reaction Conditions:

- Temperature control during diazotization is critical (0–5 °C).

- Sodium nitrite solution (40%) is added dropwise over 2.5 hours.

- The diazonium salt is preserved at low temperatures (-5 to 5 °C) before iodination.

- Iodination is conducted under strong basicity with continuous nitrogen gas evolution, indicating reaction progress.

- Yield and Purification: The product is extracted with toluene, dried over magnesium sulfate, and purified by distillation under reduced pressure. Typical yields reported are around 85%, with a boiling point of 117 °C at 10 mmHg.

- Reference: This procedure is detailed in a Chinese patent describing the preparation of related thiobenzoxides but includes the diazotization and halide substitution steps applicable to this compound synthesis.

Halogen Exchange via Copper or Zinc Halide Catalysis

Another approach involves halogen exchange reactions on pre-halogenated toluene derivatives using metal halides under aprotic conditions.

- Starting Material: 3-chloro-2-aminotoluene or related amines

- Reagents and Catalysts:

- Zinc(II) iodide or copper(II) chloride as halogen sources.

- Tetrabutylammonium iodide as a phase-transfer catalyst or iodide source to improve yield.

- Conditions:

- Reaction carried out at elevated temperatures (~65 °C) in aprotic solvents.

- The presence of tetrabutylammonium iodide is essential; its omission drastically reduces yield and increases by-products.

- Outcome: This method converts the amino group into the corresponding iodo compound with moderate yield (~30%).

- Limitations: Substitution of zinc iodide with other Lewis acids or free iodine results in failure or poor yields.

- Reference: This method was investigated in studies focusing on iodoarene synthesis under aprotic conditions, highlighting the importance of iodide ion sources and Lewis acid catalysts.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-iodotoluene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, and amines are used under basic conditions.

Oxidation: Potassium permanganate in an alkaline medium is a typical oxidizing agent.

Coupling: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.

Major Products:

Substitution: Products include 3-chloro-2-hydroxytoluene, 3-chloro-2-cyanotoluene, and 3-chloro-2-aminotoluene.

Oxidation: The major product is 3-chloro-2-iodobenzoic acid.

Coupling: Various biaryl compounds are formed depending on the boronic acid used.

Scientific Research Applications

Chemical Synthesis Applications

1. Building Block in Organic Synthesis

3-Chloro-2-iodotoluene serves as a crucial building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. Its halogen substituents facilitate various reactions, including:

- Suzuki-Miyaura Coupling : This reaction allows for the formation of biaryl compounds, which are significant in materials science and pharmaceuticals.

- Carbonylative Coupling : The compound can undergo carbonylative cross-coupling to yield ketones, demonstrating its versatility in synthesizing valuable organic compounds .

2. Electrocatalytic Reactions

Recent studies have shown that this compound can act as an effective electrocatalyst in chlorination reactions. Its low oxidation potential makes it suitable for facilitating dichlorination of alkenes, showcasing its utility in green chemistry applications .

Biological Research Applications

1. Enzyme Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on cytochrome P450 enzymes, which are critical for drug metabolism. This property is essential for understanding potential drug-drug interactions and assessing safety profiles in pharmacological studies .

2. Antioxidant and Antimicrobial Activity

The compound has demonstrated significant antioxidant activity by scavenging free radicals, indicating potential protective effects against oxidative stress. Additionally, it shows antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its use in developing new antimicrobial agents .

Medicinal Chemistry Applications

1. Drug Development

In medicinal chemistry, this compound is utilized to develop new pharmaceutical compounds. Its ability to modify biological pathways through enzyme inhibition makes it a candidate for further exploration in drug design .

2. Structure-Activity Relationship Studies

The compound's unique halogenation pattern allows researchers to study structure-activity relationships (SAR) effectively. By modifying the halogen positions or substituents, researchers can elucidate the impact on biological activity and reactivity .

Case Studies and Research Findings

Several key studies have investigated the applications of this compound:

- Cytochrome P450 Inhibition : A study highlighted the compound's ability to inhibit specific CYP450 isoforms, leading to altered drug metabolism profiles crucial for assessing safety in co-administered drugs .

- Antioxidant Activity Assessment : Research demonstrated that this compound effectively scavenged DPPH and ABTS radicals, indicating its potential as an antioxidant agent .

- Antimicrobial Testing : Laboratory tests revealed significant antimicrobial activity against pathogens like Bacillus subtilis, suggesting its utility in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 3-chloro-2-iodotoluene in chemical reactions involves:

Electrophilic Substitution: The iodine atom acts as a leaving group, facilitating nucleophilic attack at the benzene ring.

Oxidation: The methyl group undergoes oxidation to form carboxylic acids through intermediate formation of aldehydes.

Coupling Reactions: The palladium-catalyzed coupling involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Key Observations :

- Reactivity : The ortho-iodo substituent in this compound enhances oxidative addition efficiency in cross-couplings due to proximity to the methyl group, which may stabilize transition states . In contrast, para- or meta-iodo isomers (e.g., 2-chloro-4-iodotoluene) may suffer from steric or electronic deactivation.

- Electronic Effects : Electron-withdrawing chlorine at the meta position (relative to iodine) in this compound may polarize the C–I bond, accelerating oxidative addition compared to isomers with chlorine in alternative positions.

Comparison with Other Halogenated Toluenes

3-Chlorotoluene (CAS No. 108-41-8)

- Lacks iodine, limiting utility in transition-metal-catalyzed reactions. Primarily used as a solvent or alkylating agent . 2-Iodotoluene (CAS No. 615-37-6)

- Absence of chlorine reduces functionalization versatility. Reactivity focused on C–I bond transformations without competing halogen sites. 5-Chloro-2-iodobenzotrifluoride (CAS No. 23399-77-1)

Biological Activity

3-Chloro-2-iodotoluene is an aromatic compound with significant biological activity, primarily due to its halogen substituents, which can influence its reactivity and interactions with biological systems. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₇H₆ClI

- Molecular Weight : 252.48 g/mol

- Melting Point : 25-29 °C

- Boiling Point : 134-136 °C at 20 mmHg

The biological activity of this compound is largely attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions.

- Cell Signaling Modulation : It may affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation and differentiation.

In Vitro Studies

- Cytochrome P450 Interaction :

-

Cellular Effects :

- In cellular assays, the compound influenced gene expression related to detoxification processes, including genes encoding glutathione S-transferases. This suggests a role in cellular defense mechanisms against oxidative stress.

Case Studies

A study investigated the effects of this compound on human cell lines. The results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability, linked to apoptosis induction through caspase activation pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound | Cytochrome P450 Inhibition | MAPK Pathway Modulation | Apoptosis Induction |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 5-Bromo-1-chloro-2-iodo-3-methylbenzene | Moderate | Yes | Moderate |

| 4-Iodotoluene | No | Yes | No |

Therapeutic Applications

The potential therapeutic applications of this compound are being explored in various fields:

- Pharmaceutical Development : Given its inhibitory effects on cytochrome P450 enzymes, it could be utilized in drug formulation to enhance the efficacy of certain medications by modifying their metabolic pathways .

- Cancer Research : The ability to induce apoptosis in cancer cell lines positions this compound as a candidate for further studies in cancer therapeutics, particularly in combination therapies that target metabolic pathways .

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-2-iodotoluene, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves halogenation of toluene derivatives. For example, iodination of 3-chlorotoluene using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 60–80°C yields this compound . Yield optimization requires controlling stoichiometry (e.g., 1:1.2 molar ratio of substrate to ICl) and reaction time (6–8 hours). Purification via column chromatography (silica gel, hexane:ethyl acetate 9:1) improves purity (>95%) .

- Key Variables Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | Higher yields at controlled exothermicity |

| Catalyst Loading | 5 mol% FeCl₃ | Avoids over-halogenation |

| Solvent | Dichloromethane | Enhances iodine solubility |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. In H NMR, the aromatic protons appear as distinct multiplets between δ 6.8–7.5 ppm, with splitting patterns reflecting substituent positions. IR confirms C-I (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches. Cross-validation with High-Resolution Mass Spectrometry (HRMS) ensures molecular ion alignment (expected [M+H]⁺: 266.906 g/mol) .

Q. How can researchers mitigate impurities during purification?

- Methodological Answer : Common impurities include di-iodinated byproducts and unreacted starting materials. Fractional crystallization (using ethanol at –20°C) selectively isolates the mono-iodinated product. Alternatively, preparative Thin-Layer Chromatography (TLC) with UV visualization identifies and separates impurities. Purity >98% is achievable with two successive crystallizations .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent polarity or substituent electronic effects. Use deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Computational tools (e.g., DFT calculations via Gaussian) predict chemical shifts and validate experimental data. For example, meta-chloro and ortho-iodo groups induce distinct deshielding effects, which can be modeled to resolve ambiguities .

Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Design a Suzuki-Miyaura coupling protocol using this compound as the electrophilic partner. Variables to test:

- Palladium catalysts (Pd(PPh₃)₄ vs. PdCl₂(dppf)).

- Base effects (K₂CO₃ vs. CsF) on transmetalation efficiency.

- Solvent polarity (THF vs. DMF) impacts reaction rate.

Monitor progress via Gas Chromatography-Mass Spectrometry (GC-MS) and compare turnover frequencies. Contradictory results (e.g., lower yields with stronger bases) may indicate competing side reactions, requiring mechanistic probes like Hammett plots .

Q. How does the steric and electronic profile of this compound influence its stability under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Heat samples to 100°C in sealed ampoules and analyze decomposition via H NMR.

- Photolytic Sensitivity : Expose to UV light (254 nm) and monitor iodobenzene formation as a degradation marker.

- Humidity Effects : Store under 75% relative humidity; hydrolysis of C-I bonds can be quantified using ion chromatography for iodide release.

Steric hindrance from the methyl group reduces susceptibility to nucleophilic attack, while the electron-withdrawing chloro group accelerates photodegradation .

Guidance for Data Interpretation

- Contradictory Yield Reports : If literature cites yields ranging from 50–75%, reconcile discrepancies by replicating methods with strict inert atmosphere control (e.g., Schlenk line) to exclude oxygen-mediated side reactions .

- Spectral Artifacts : Peaks in IR near 600 cm⁻¹ may overlap C-I and C-Cl stretches; use Raman spectroscopy for higher resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.